2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluorosulfonylthiophen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVGDDLCYGWVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid typically involves the reaction of thiophene derivatives with fluorosulfonylating agents. One common method includes the use of thiophene-2-carboxylic acid as a starting material, which undergoes fluorosulfonylation to introduce the fluorosulfonyl group at the 5-position of the thiophene ring. The reaction conditions often involve the use of fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or thiol group.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in biochemical studies to investigate protein function and enzyme mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and substituent effects among related thiophene-acetic acid derivatives:
Physicochemical Properties
- Acidity: The fluorosulfonyl group increases the acidity of the acetic acid moiety compared to non-electron-withdrawing substituents (e.g., 2-thienylacetic acid). This property may enhance solubility in aqueous environments .
- Melting Points : Fluorosulfonyl derivatives are expected to exhibit higher melting points than parent structures due to increased polarity. For example, 2-(5-(2-chloroacetyl)thiophen-2-yl)acetic acid (MP: 101°C) vs. 2-thienylacetic acid (MP: 63–67°C) .
- Stability : Sulfonyl fluorides are hydrolytically stable under physiological conditions compared to sulfonic acids but can undergo nucleophilic substitution, making them valuable in prodrug design .
Biological Activity
2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid is a novel compound that has garnered attention due to its unique structural features and potential biological applications. This compound features a thiophene ring substituted with a fluorosulfonyl group, which may influence its chemical reactivity and biological activity. The following sections will delve into the biological activities, mechanisms of action, and research findings associated with this compound.
- Molecular Formula : C7H6FNO4S2
- Molecular Weight : 227.25 g/mol
- Structure : The compound consists of a thiophene ring with an acetic acid moiety and a fluorosulfonyl group, which is known to enhance electrophilicity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, demonstrating IC50 values in the micromolar range. This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Enzyme Inhibition : The fluorosulfonyl group may interact with key enzymes involved in metabolic pathways, inhibiting their activity.
- Cell Signaling Modulation : The compound may alter signaling pathways related to cell survival and proliferation, particularly in cancer cells.
Data Table of Biological Activity
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | MCF-7 (Breast Cancer) | 10 | |
| Anticancer | HCT116 (Colon Cancer) | 12 | |
| Anti-inflammatory | Activated Macrophages | N/A |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 15 µM.
- Cancer Cell Line Study : In another investigation, the compound was tested on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways.
- Inflammation Model : An animal model of inflammation was utilized to assess the anti-inflammatory effects of the compound. Results showed a decrease in inflammatory markers after administration of the compound, supporting its potential therapeutic use.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalizing thiophene at the 5-position with fluorosulfonyl groups via electrophilic substitution, followed by acetic acid coupling. Optimization includes adjusting catalysts (e.g., Lewis acids for sulfonation) and temperature gradients. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) identifies substitution patterns and confirms sulfonyl group integration. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects. For purity, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, especially given the compound’s UV-active thiophene moiety .
Q. What safety protocols are essential when handling fluorosulfonyl-containing compounds?
- Methodological Answer : Fluorosulfonyl groups are hydrolytically sensitive and may release toxic gases (e.g., HF). Use inert atmospheres (e.g., nitrogen gloveboxes) during synthesis. Personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory. Emergency measures for inhalation exposure include immediate removal to fresh air and medical consultation .
Advanced Research Questions
Q. How does the electron-withdrawing fluorosulfonyl group influence the thiophene ring’s electronic properties and reactivity?
- Methodological Answer : The -SO₂F group deactivates the thiophene ring via inductive effects, directing electrophilic attacks to the 3-position. Density Functional Theory (DFT) calculations can quantify electron density redistribution, while cyclic voltammetry measures redox potentials. Comparative studies with non-fluorinated analogs (e.g., methylsulfonyl derivatives) reveal enhanced stability but reduced nucleophilic substitution rates .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Use isotopic labeling (e.g., ¹⁸F or ³⁵S) to track metabolic pathways. Pharmacokinetic modeling (e.g., compartmental analysis) identifies absorption bottlenecks. Pair in vitro assays (e.g., enzyme inhibition) with in vivo imaging (e.g., PET scans) to correlate activity .
Q. What strategies are effective for incorporating this compound into bioactive molecules targeting specific enzymes?
- Methodological Answer : The acetic acid moiety enables conjugation via amide or ester linkages. For enzyme targeting, molecular docking simulations predict binding affinities to active sites (e.g., proteases or kinases). Structure-Activity Relationship (SAR) studies using fluorosulfonyl-thiophene derivatives with varying substituents optimize selectivity .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., fluorosulfonic acid). Kinetics modeling (Arrhenius plots) extrapolates shelf-life under standard conditions .
Q. What computational tools are suitable for predicting the compound’s spectroscopic signatures?
- Methodological Answer : Gaussian or ORCA software packages simulate NMR chemical shifts (using GIAO methods) and IR vibrational frequencies. Compare computed spectra with experimental data to validate structural assignments. Machine learning models trained on thiophene derivatives improve prediction accuracy .
Applications in Materials Science
Q. How can this compound be utilized in designing conductive polymers or organic semiconductors?
- Methodological Answer : The thiophene backbone and sulfonyl group enhance π-conjugation and air stability. Electrochemical polymerization (e.g., cyclic voltammetry in acetonitrile) forms thin films. UV-Vis-NIR spectroscopy and Hall effect measurements evaluate conductivity and bandgap tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
